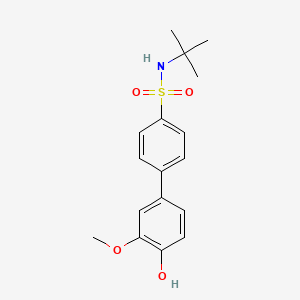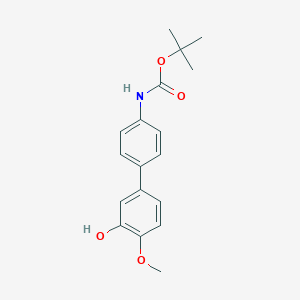
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-2-methoxyphenol (5-APM) is an important synthetic intermediate for the production of a variety of pharmaceuticals and other compounds. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. 5-APM has been used in a number of scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, dyes, and other compounds. It has also been used in the production of polymers and as a starting material for the synthesis of other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.
Wirkmechanismus
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is believed to interact with other molecules through electron-donating and electron-withdrawing interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects on the human body, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds in relatively short reaction times. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high cost, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% research. These include the development of new synthetic methods for the production of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%, the exploration of its potential applications in drug synthesis, the study of its biochemical and physiological effects, and the development of new products based on 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. Additionally, there is a need for further research into the mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% and its potential toxicity.
Synthesemethoden
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is synthesized via a two-step process, starting with the reaction of 4-bromo-2-methoxyphenol (4-BMP) and 4-bromobenzaldehyde (4-BB) in the presence of an acid catalyst. The reaction of 4-BMP and 4-BB yields 5-(4-bromo-2-methoxyphenyl)-2-methoxyphenol (5-BMPM), which is then reacted with 4-bromoacetophenone (4-BAP) in the presence of an acid catalyst to produce 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. This two-step process is simple and efficient, and produces 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in high yields.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEMYIHQCZHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


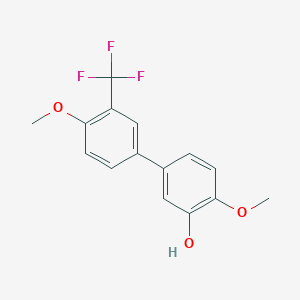
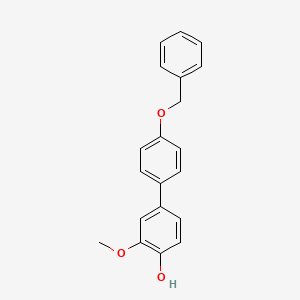


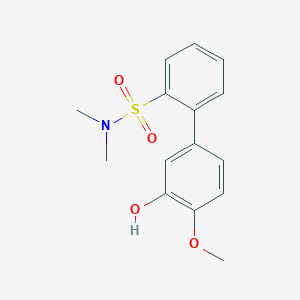
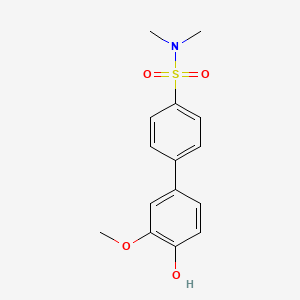
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
